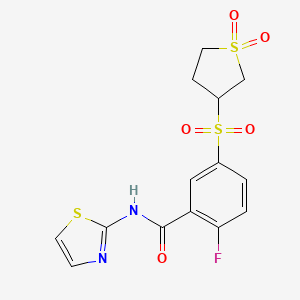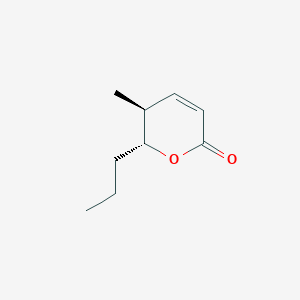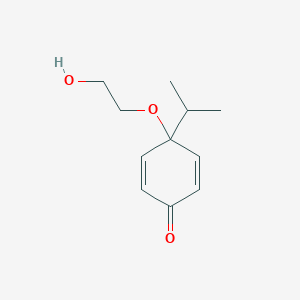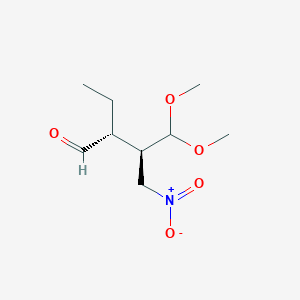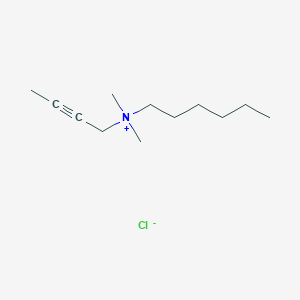methanone](/img/structure/B12638649.png)
[2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone: is a complex organic compound with a molecular formula of C18H23ClN2O5S . This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a dioxido-thiazinan moiety, and a spiro-linked azaspirodecane unit. The compound’s molecular weight is approximately 414.904 Da .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone typically involves multiple steps, starting with the preparation of the core phenyl ring and subsequent functionalization. The key steps include:
Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Formation of the Thiazinan Moiety: The thiazinan ring is introduced through a cyclization reaction involving sulfur-containing reagents like thioamides or thioureas.
Spiro-Linkage Formation: The spiro-linked azaspirodecane unit is synthesized via a spirocyclization reaction, often involving aziridines or azetidines as intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the synthesis while maintaining efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions. It can serve as a probe to investigate the function of specific proteins or enzymes.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone
- 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone stands out due to its spiro-linked azaspirodecane unit. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C18H23ClN2O5S |
|---|---|
分子量 |
414.9 g/mol |
IUPAC 名称 |
[2-chloro-4-(1,1-dioxothiazinan-2-yl)phenyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
InChI |
InChI=1S/C18H23ClN2O5S/c19-16-13-14(21-7-1-2-12-27(21,23)24)3-4-15(16)17(22)20-8-5-18(6-9-20)25-10-11-26-18/h3-4,13H,1-2,5-12H2 |
InChI 键 |
GKHHZCYOAZYURJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid](/img/structure/B12638570.png)
![3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B12638578.png)
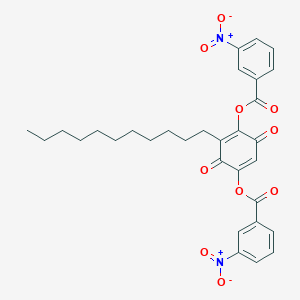

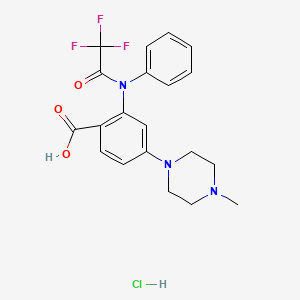
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)

